5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid
Description
Properties
CAS No. |
25698-56-0 |
|---|---|
Molecular Formula |
C27H17Cl2NO3 |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid |
InChI |
InChI=1S/C27H17Cl2NO3/c28-17-5-8-22(23-9-6-18(29)14-25(23)27(32)33)24(13-17)26(31)30-19-7-10-21-16(12-19)11-15-3-1-2-4-20(15)21/h1-10,12-14H,11H2,(H,30,31)(H,32,33) |
InChI Key |
OIMNBUIMEWNYHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 9H-fluoren-2-ylamine with 4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The fluorenyl moiety can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dichloro groups on the biphenyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.
Mechanism of Action
The mechanism of action of 2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid largely depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The fluorenyl moiety can intercalate with DNA, potentially affecting gene expression. The biphenyl moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing protein structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid with structurally related benzoic acid derivatives, emphasizing substituents, molecular weight, and biological or functional activities:
Structural and Functional Analysis:
Substituent Effects: The fluorenylcarbamoyl group in the target compound distinguishes it from simpler analogs like 3e (), which lacks the bicyclic system. Halogenation: The dual chlorine atoms at positions 5 and 4 enhance electronegativity and may stabilize interactions with hydrophobic binding pockets, similar to the 3,4-dichlorophenylcarbamoyl derivative in .
Biological Activity :
- Compounds with carbamoyl-phenyl linkages (e.g., ) exhibit strong antibacterial activity, suggesting the target compound could share this profile. However, the fluorene moiety might alter specificity or potency .
- Furosemide analogs () demonstrate the importance of sulfamoyl and furyl groups in diuretic function, highlighting how substituent choice dictates therapeutic application .
Synthetic Complexity :
- The target compound’s synthesis is likely more challenging than derivatives like 3e due to the steric demands of the fluorene group. In contrast, 3e can be synthesized via direct amidation of benzoic acid chlorides .
Research Implications:
- Pharmaceutical Potential: The fluorene group’s rigidity could mimic aromatic residues in biological targets, making the compound a candidate for enzyme inhibition or antimicrobial drug development.
Biological Activity
5-Chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid (CAS No. 25698-56-0) is a complex organic compound recognized for its diverse biological activities. This article delves into its structural characteristics, biological interactions, and potential applications based on recent research findings.
Structural Characteristics
The compound features a fluorenyl moiety and multiple chloro substituents, contributing to its unique reactivity and biological profile. Its molecular formula is C27H17Cl2NO3, with a molecular weight of 474.3 g/mol. The presence of the carbamoyl group enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes involved in cellular signaling pathways, potentially modulating their activity.
- DNA Intercalation : Its fluorenyl moiety allows it to intercalate with DNA, which may affect gene expression and cellular function.
- Protein Binding : The biphenyl structure enables π-π interactions with aromatic amino acids in proteins, influencing their conformation and activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
- Modulation of Protein Degradation Systems : It has been observed to promote the activity of proteasome and autophagy pathways, which are crucial for maintaining cellular homeostasis and protein quality control .
Research Findings
Recent studies have highlighted the biological efficacy of this compound through various experimental approaches:
In Vitro Studies
- Cell Viability Assays : The compound was tested on different cancer cell lines (e.g., Hep-G2 and A2058). Results indicated significant inhibition of cell growth at specific concentrations without notable cytotoxicity in normal fibroblasts .
- Proteasome Activity : The compound enhanced proteasomal chymotrypsin-like activity, indicating its potential role in promoting protein degradation pathways essential for cancer therapy .
In Silico Studies
In silico docking studies have demonstrated that this compound could bind effectively to specific protein targets, supporting its role as a modulator of enzymatic activities .
Comparative Analysis with Similar Compounds
The following table summarizes comparative data on structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-2-(9H-fluoren-2-ylcarbamoyl)benzoic acid | C22H16ClNO3 | Lacks additional chloro substituents; used in similar applications |
| 5,7-Dichloro-9H-fluoren-2-carboxylic acid | C21H14Cl2O2 | Different chlorination patterns; studied for anticancer properties |
| 4,4'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid | C13H8Cl2O2 | Similar biphenyl structure; utilized in organic synthesis |
The uniqueness of this compound lies in its combination of multiple chlorinated aromatic systems and a carbamoyl group, enhancing its potential for diverse biological activities compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
